molecular formula C4H7N3O B120892 2H-1,2,3-Triazole-2-ethanol CAS No. 146984-27-2

2H-1,2,3-Triazole-2-ethanol

Cat. No. B120892
M. Wt: 113.12 g/mol
InChI Key: ZZZSPTGFCIPYFO-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazole-2-ethanol is a compound that falls within the broader class of 1,2,3-triazoles, which are heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 2H-1,2,3-triazole moiety is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically relevant motifs .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of click chemistry, particularly the azide-alkyne cycloaddition reaction. For instance, 1,2,3-triazole-based organosulfur/-selenium ligands have been synthesized using the click reaction and further reacted with ruthenium complexes . Additionally, 1,2,4-triazole alcohol derivatives containing a ferrocenyl moiety have been synthesized and characterized using NMR, MS, and elemental analyses . The generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds is another method to access substituted triazoles .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be quite diverse. For example, half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based ligands exhibit a pseudo-octahedral "piano-stool" arrangement of donor atoms around the ruthenium center . The crystal structure of an organotin complex containing coordinated ethanol shows a distorted trans-C3SnNO trigonal bipyramidal geometry . Polymorphism has been observed in triazole derivatives, where different solvents lead to different crystal structures .

Chemical Reactions Analysis

Triazole derivatives participate in various chemical reactions. They have been used as ligands in catalytic oxidation of alcohols and transfer hydrogenation of ketones . The reactivity of triazole carbanions with carbonyl compounds has been explored to create a diversity of triazole alcohols . The synthesis of bis(4H-1,2,4-triazol-3-yl)disulfane involves the reaction of 3-mercapto-1H-1,2,4-triazole with sodium hydroxide in ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect properties such as solubility, melting point, and acidity. For instance, the pKa values for a group of triazoles were found to be in the range of 4.95–9.45 in ethanol-water . The UV and IR spectra of H-1,2,3-triazoles provide characteristic features that can aid in structure assignment . The antifungal and plant growth regulatory activities of triazole alcohol derivatives have been discussed, indicating the biological relevance of these compounds .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structure of N-(3-Methyl-5-phenyl-3,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide : This study discusses the synthesis of 1,2,4-triazole derivatives and their potential in forming transition-metal complexes with specific magnetic properties. These complexes have applications in molecular-based memory devices, displays, and optical switches (Şahin et al., 2008).

Agricultural and Medicinal Chemistry

  • Selective Generation of (1H‐1,2,4‐Triazol‐1‐yl)methyl Carbanion and Condensation with Carbonyl Compounds : The study highlights the interest in 2-(1H-1,2,4-triazol-1-yl)ethanols in agricultural and medicinal chemistry, particularly for their herbicidal and antifungal activities. A method to access these substituted triazoles has been developed for various applications (Lassalas et al., 2017).

Heterocyclic Compounds in Pharmaceutical Applications

  • Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole Derivatives: A Patent Review (2008 – 2011) : This review discusses the importance of triazoles in drug development due to their diverse biological activities and structural variations. It covers patents for triazole derivatives, including their applications in treating various diseases and the need for new, efficient preparations considering green chemistry and sustainability (Ferreira et al., 2013).

Supramolecular and Coordination Chemistry

  • Beyond Click Chemistry - Supramolecular Interactions of 1,2,3-Triazoles : This paper reviews the diverse supramolecular interactions of 1,2,3-triazoles. The nitrogen-rich triazole is used in various applications such as anion recognition, catalysis, and photochemistry, highlighting its versatility beyond click chemistry (Schulze & Schubert, 2014).

Novel Heterocycles Synthesis

  • Synthesis of Novel Heterocycles Using 1,2,3‐triazole‐4‐carbohydrazides as Precursors : This research focuses on creating various heterocyclic ring systems containing 1,2,3‐triazole, demonstrating the compound's importance in developing new chemical entities with potential applications in various fields (Mohamed et al., 2020).

Crystal Structure Studies

  • Crystal Structure of Bis(1-benzyl-1H-1,2,4-triazole) Perchloric Acid Monosolvate : This study provides insights into the crystal structure of a triazole compound, contributing to the understanding of molecular interactions and potential applications in material science (Qin et al., 2014).

Chemical Solubility Studies

  • Solubility of 1H-1,2,4-triazole in Various Solvents : This paper examines the solubility of 1H-1,2,4-triazole in different solvents, providing crucial data for its use in various chemical processes and formulations (Wang et al., 2007).

Antifungal Activity

  • Synthesis, Antifungal Activity, and Docking Study of Some New 1,2,4‐triazole Analogs : This study presents the synthesis of 1,2,4-triazole analogs and their evaluation for antifungal activities, demonstrating the compound's potential in developing new antimicrobial agents (Sangshetti et al., 2011).

Safety And Hazards

While the specific safety and hazards for 2H-1,2,3-Triazole-2-ethanol were not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(triazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c8-4-3-7-5-1-2-6-7/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZSPTGFCIPYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435549
Record name 2H-1,2,3-Triazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,2,3-Triazole-2-ethanol

CAS RN

146984-27-2
Record name 2H-1,2,3-Triazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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